molecular formula C11H8F3NO4 B1229878 3-oxo-2-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate

3-oxo-2-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate

Cat. No.: B1229878
M. Wt: 275.18 g/mol
InChI Key: HMXHWXUBXOQENS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid [3-oxo-2-(trifluoromethyl)-4H-1,4-benzoxazin-2-yl] ester is a chemical compound that belongs to the class of benzoxazines. This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules. The trifluoromethyl group is often used in pharmaceuticals, agrochemicals, and materials due to its ability to enhance the stability and bioactivity of compounds .

Preparation Methods

The synthesis of 3-oxo-2-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate typically involves the use of trifluoromethyl-substituted intermediates. One common method includes the reaction of trifluoromethyl-substituted 2-ethoxymethylene β-oxo ester with N-acylglycines in the presence of acetic anhydride . This reaction yields the desired benzoxazine ester with high efficiency. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Acetic acid [3-oxo-2-(trifluoromethyl)-4H-1,4-benzoxazin-2-yl] ester undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-oxo-2-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s ability to bind to specific enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other benzoxazine derivatives and trifluoromethyl-substituted esters. For example, 3,5-bis(trifluoromethyl)anilino(oxo)acetic acid is another compound with similar structural features . 3-oxo-2-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate is unique due to its specific benzoxazine ring structure and the position of the trifluoromethyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H8F3NO4

Molecular Weight

275.18 g/mol

IUPAC Name

[3-oxo-2-(trifluoromethyl)-4H-1,4-benzoxazin-2-yl] acetate

InChI

InChI=1S/C11H8F3NO4/c1-6(16)18-10(11(12,13)14)9(17)15-7-4-2-3-5-8(7)19-10/h2-5H,1H3,(H,15,17)

InChI Key

HMXHWXUBXOQENS-UHFFFAOYSA-N

SMILES

CC(=O)OC1(C(=O)NC2=CC=CC=C2O1)C(F)(F)F

Canonical SMILES

CC(=O)OC1(C(=O)NC2=CC=CC=C2O1)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-oxo-2-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate
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3-oxo-2-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate
Reactant of Route 3
3-oxo-2-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate
Reactant of Route 4
3-oxo-2-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate
Reactant of Route 5
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3-oxo-2-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate
Reactant of Route 6
Reactant of Route 6
3-oxo-2-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate

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